Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Description
Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a substituted imidazo[1,2-a]pyridine derivative, a scaffold renowned for its pharmacological relevance. Imidazo[1,2-a]pyridines are pivotal intermediates in synthesizing bioactive agents, including cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antivirals . The target compound features an amino group at position 6 and a trifluoromethyl group at position 8, distinguishing it from related derivatives. This article provides a comparative analysis of its structural analogs, emphasizing substituent effects on physicochemical properties and applications.
Properties
Molecular Formula |
C11H10F3N3O2 |
|---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H10F3N3O2/c1-2-19-10(18)8-5-17-4-6(15)3-7(9(17)16-8)11(12,13)14/h3-5H,2,15H2,1H3 |
InChI Key |
GEJFZYMELSCLEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Material: 5-(Trifluoromethyl)Pyridin-2-Amine
The most common precursor for synthesizing trifluoromethyl-substituted imidazo[1,2-a]pyridines is 5-(trifluoromethyl)pyridin-2-amine. Reaction with ethyl bromopyruvate or ethyl 3-bromo-2-oxopropanoate under reflux conditions facilitates cyclization to form the imidazo ring.
Representative Procedure
A mixture of 5-(trifluoromethyl)pyridin-2-amine (5.15 mmol) and ethyl bromopyruvate (6.18 mmol) in methanol and 1,2-dimethoxyethane (1:1 v/v) was stirred at 80°C for 14 hours. Purification via silica gel chromatography yielded ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate in 42% yield.
Key Variables
-
Solvent Systems: Methanol, ethanol, or 1,4-dioxane improve solubility of reactants.
-
Temperature: Reactions typically proceed at 80–85°C to balance rate and byproduct formation.
-
Catalysts: Sodium bicarbonate (1.5–2 eq.) neutralizes HBr generated during cyclization.
Introducing the Amino Group at Position 6
The amino group at position 6 poses synthetic challenges due to the electron-deficient nature of the imidazo[1,2-a]pyridine ring. Two primary strategies emerge from literature:
Substitution of Halogenated Intermediates
Chlorinated derivatives such as ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate could undergo nucleophilic aromatic substitution. Reaction with aqueous ammonia under high-temperature/pressure conditions might replace chlorine with an amino group, though this requires further experimental validation.
Post-Synthetic Modifications
Hydrogenation of Aromatic Rings
Reduction of the imidazo[1,2-a]pyridine ring to its tetrahydro form has been achieved using 20% palladium hydroxide on carbon under hydrogen (3 atm, 16 hours). While this generates saturated analogs, similar conditions might facilitate nitro-to-amine reductions if applicable.
Halogenation for Further Functionalization
Chlorination at position 3 using N-chlorosuccinimide in DMF (40°C, 4 hours) demonstrates the reactivity of the imidazo ring. Such halogenated intermediates could serve as substrates for cross-coupling reactions to introduce amino groups.
Challenges and Optimization Opportunities
-
Regioselectivity: Competing cyclization pathways may lead to positional isomers. 2D NMR and X-ray crystallography are essential for structural confirmation.
-
Amino Group Stability: The electron-rich amino group at position 6 may oxidize during synthesis, necessitating inert atmospheres or protective groups.
-
Scalability: Multi-step sequences (e.g., cyclization → chlorination → amination) reduce overall yield. Flow chemistry could improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in substituents at positions 6 and 8, impacting electronic, steric, and pharmacokinetic profiles. Below is a comparative table:
Substituent Effects on Reactivity and Bioactivity
- Amino Group (-NH₂): The target’s amino group enhances solubility via hydrogen bonding and may improve binding affinity in biological targets (e.g., enzyme active sites) .
- Trifluoromethyl (-CF₃): Improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Halogens (-Cl, -Br) : Serve as leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura) but reduce solubility compared to -NH₂ .
Q & A
Q. What synthetic routes are commonly used to prepare Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate?
- Methodological Answer : A multi-step synthesis can be adapted from methods used for analogous imidazo[1,2-a]pyridine derivatives. For example:
Cyclization : Start with a substituted pyridine precursor (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) and ethyl bromopyruvate. React under basic conditions (e.g., NaOH) to form the imidazo[1,2-a]pyridine core via cycloisomerization .
Amination : Introduce the amino group at the 6-position via nucleophilic substitution or catalytic amination. Chloro intermediates (e.g., 8-chloro derivatives) can be substituted with ammonia or amines under controlled temperatures (40–80°C) in polar solvents like DMF .
Esterification : Ensure the ethyl ester group at the 2-position is retained by using ethyl acetoacetate or similar reagents .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, aromatic protons in the imidazo[1,2-a]pyridine ring appear between δ 7.0–9.0 ppm, while the ethyl ester group shows a quartet near δ 4.4 ppm (CH2) and a triplet at δ 1.4 ppm (CH3) .
- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and NH2 vibrations (~3300 cm⁻¹) .
- HRMS : Validate molecular weight (calc. for C11H10F3N3O2: 281.07 g/mol) with high-resolution mass spectrometry .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on structurally similar compounds:
- GHS Hazards : Potential skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at ambient temperature in airtight containers, away from oxidizing agents .
Advanced Research Questions
Q. How can structural modifications at the 6- and 8-positions influence biological activity?
- Methodological Answer :
- Trifluoromethyl (CF3) at 8-position : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Amino (NH2) at 6-position : Increases hydrogen-bonding potential, which may enhance target binding (e.g., enzyme active sites). Compare with chloro or bromo analogs, which exhibit lower solubility but higher electrophilicity .
- Case Study : Replace CF3 with methyl or bromine to study activity shifts in antimicrobial assays (e.g., MIC against S. aureus) .
Q. How can contradictory data in reaction yields or purity be resolved?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, solvent, catalyst). For example, cyclization in aqueous NaOH (25°C) vs. DMF (80°C) may alter byproduct formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
- Analytical Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .
Q. What computational strategies support SAR studies for this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets like kinases or bacterial enzymes (e.g., using AutoDock Vina). The CF3 group may occupy hydrophobic pockets, while NH2 forms hydrogen bonds .
- DFT Calculations : Predict electrophilic/nucleophilic sites. For example, the amino group’s electron-donating effect can be quantified using Fukui indices .
Q. How can synthesis be scaled while maintaining yield and sustainability?
- Methodological Answer :
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to reduce toxicity .
- Flow Reactors : Use continuous flow systems for precise temperature control during exothermic steps (e.g., amination) .
- Catalyst Recycling : Employ immobilized palladium catalysts for halogen substitution steps to minimize metal waste .
Q. What strategies mitigate regioselectivity challenges during functionalization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
